molecular formula C21H16N4O3 B14775420 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one

3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one

Cat. No.: B14775420
M. Wt: 372.4 g/mol
InChI Key: IIQHWNBHBBWOHU-UHFFFAOYSA-N
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Description

3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of an amino group, a nitro group, and a benzyl group attached to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one typically involves multi-step organic reactions One common method starts with the nitration of aniline derivatives to introduce the nitro group This is followed by a series of condensation reactions to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzophenone
  • 2-Amino-2′-chloro-5-nitrobenzophenone
  • 2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone

Uniqueness

3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one is unique due to the presence of the quinoxaline core, which imparts distinct electronic properties and reactivity

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one

InChI

InChI=1S/C21H16N4O3/c22-17-11-10-15(25(27)28)12-16(17)20-21(26)24(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)23-20/h1-12H,13,22H2

InChI Key

IIQHWNBHBBWOHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])N

Origin of Product

United States

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